![molecular formula C7H17NO3 B3038802 N,N-Dimethylethanolammonium propionate CAS No. 90434-46-1](/img/structure/B3038802.png)
N,N-Dimethylethanolammonium propionate
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dimethylethanolammonium propionate involves the reaction of dimethylethanolamine with propionic acid . Specifically, to a round bottom flask containing dimethylethanolamine (26.7 g, 0.3 mol), propionic acid (25.9 g, 0.35 mol) was slowly added over half an hour. The mixture was stirred for approximately 2 hours using an ice bath to control the reaction. The sample was then dried to remove residual solvents .Molecular Structure Analysis
The molecular structure of this compound consists of a propionate anion and a N,N-dimethylethanolammonium cation. The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The density, viscosity, and conductivity of this compound were determined in the temperature range of 283.15-333.15 K . The influence of temperature on these properties was also discussed .Scientific Research Applications
Ionic Liquids and Protic Ionic Liquids
Ionic Liquids in Organic Synthesis and Gas Absorption : N,N-dimethylethanolammonium based ionic liquids, including those with carboxylate anions like propionate, are significant in applications such as organic synthesis and gas absorption. These ionic liquids have been studied for their physicochemical properties, providing valuable insights for the scientific community (Sharma, Gardas, Coronas, & Venkatarathnam, 2016).
Physicochemical Properties of Protic Ionic Liquids : The density, viscosity, and conductivity of N,N-dimethylethanolammonium propionate, a protic ionic liquid (PIL), have been determined. Understanding these properties is essential in applications involving temperature-sensitive processes (Li Chang-ping et al., 2013).
Applications in Material Science
- Keratin Dissolution and Recovery : N,N-dimethylethanolammonium cation-based protic ionic liquids have been explored for dissolving and regenerating keratin, a potential source for polyamides. This application demonstrates the potential for using waste materials in new forms (Idris, Vijayaraghavan, Patti, & Macfarlane, 2014).
Environmental Applications
- SO2 Absorption in Aqueous Solutions : N,N-dimethylethanolammonium based ionic liquids have shown promise in absorbing SO2 from gas streams. This application is particularly relevant in environmental efforts to reduce harmful emissions (Huang, Lu, Wu, Hu, & Zhang, 2013).
Biological and Pharmaceutical Applications
- Gene Transfer and Transfection : Cationic lipids, including those derived from N,N-dimethylethanolammonium, have been studied for their role in gene transfer. These lipids can form complexes with DNA and are important in in vitro and potential in vivo gene therapy applications (Zabner et al., 1995).
Mechanism of Action
Target of Action
N,N-Dimethylethanolammonium propionate, also known as 2-(dimethylamino)ethan-1-ol; propanoic acid, is a complex compound with a variety of potential targets. It is known that similar compounds interact with various cellular and molecular structures, influencing their function and behavior .
Mode of Action
It is known that similar compounds can interact with their targets, causing changes in their structure and function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is an important consideration in its potential use .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-(dimethylamino)ethanol;propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C3H6O2/c1-5(2)3-4-6;1-2-3(4)5/h6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLUNFAUNAHQIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.CN(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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